molecular formula C10H9NOS B096307 5-Methyl-3-phenyl-4-isothiazolol CAS No. 19389-29-8

5-Methyl-3-phenyl-4-isothiazolol

Cat. No. B096307
CAS RN: 19389-29-8
M. Wt: 191.25 g/mol
InChI Key: BCBUWIOOUTUFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-phenyl-4-isothiazolol, also known as MI, is an organic compound with the chemical formula C9H9NOS. It is a heterocyclic compound that contains a five-membered ring with a sulfur atom and a nitrogen atom. MI is widely used in various industries, including cosmetics, personal care products, and household cleaners, as a preservative due to its antimicrobial properties.

Mechanism Of Action

The mechanism of action of 5-Methyl-3-phenyl-4-isothiazolol involves the disruption of microbial cell membranes and the inhibition of microbial enzymes. 5-Methyl-3-phenyl-4-isothiazolol reacts with thiol groups on microbial cell membranes, leading to the disruption of the membrane structure and the leakage of intracellular contents. 5-Methyl-3-phenyl-4-isothiazolol also inhibits microbial enzymes, such as proteases and lipases, which are essential for microbial growth and survival.

Biochemical And Physiological Effects

5-Methyl-3-phenyl-4-isothiazolol has been shown to have low toxicity and minimal effects on human health. 5-Methyl-3-phenyl-4-isothiazolol is rapidly metabolized and excreted from the body, and it does not accumulate in tissues or organs. 5-Methyl-3-phenyl-4-isothiazolol has been shown to have minimal effects on skin irritation and sensitization, making it a safe and effective preservative for use in cosmetics and personal care products.

Advantages And Limitations For Lab Experiments

5-Methyl-3-phenyl-4-isothiazolol has several advantages as a preservative for use in lab experiments. It is effective against a broad range of microorganisms, has low toxicity, and does not interfere with laboratory assays. However, 5-Methyl-3-phenyl-4-isothiazolol has some limitations, including its sensitivity to pH and temperature, which can affect its antimicrobial properties. 5-Methyl-3-phenyl-4-isothiazolol may also interact with other chemicals in the laboratory, leading to the formation of unwanted byproducts.

Future Directions

5-Methyl-3-phenyl-4-isothiazolol has shown great potential as a preservative in various industries, including cosmetics, personal care products, and household cleaners. Future research should focus on optimizing the synthesis method of 5-Methyl-3-phenyl-4-isothiazolol to improve its yield and purity. Further studies are needed to investigate the mechanism of action of 5-Methyl-3-phenyl-4-isothiazolol and its effects on microbial communities. Additionally, new applications of 5-Methyl-3-phenyl-4-isothiazolol in other fields, such as food preservation and medical devices, should be explored.

Synthesis Methods

The synthesis of 5-Methyl-3-phenyl-4-isothiazolol involves the reaction between 2-mercaptobenzothiazole and acetophenone in the presence of a catalyst, such as sodium hydroxide or sulfuric acid. The reaction proceeds through a condensation reaction, resulting in the formation of 5-Methyl-3-phenyl-4-isothiazolol. The yield of 5-Methyl-3-phenyl-4-isothiazolol can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.

Scientific Research Applications

5-Methyl-3-phenyl-4-isothiazolol has been extensively studied for its antimicrobial properties and its potential application in various fields. 5-Methyl-3-phenyl-4-isothiazolol has been shown to be effective against a broad range of microorganisms, including bacteria, fungi, and yeasts. 5-Methyl-3-phenyl-4-isothiazolol has been used as a preservative in various products, such as cosmetics, personal care products, and household cleaners, to prevent microbial growth and spoilage.

properties

CAS RN

19389-29-8

Product Name

5-Methyl-3-phenyl-4-isothiazolol

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

5-methyl-3-phenyl-1,2-thiazol-4-ol

InChI

InChI=1S/C10H9NOS/c1-7-10(12)9(11-13-7)8-5-3-2-4-6-8/h2-6,12H,1H3

InChI Key

BCBUWIOOUTUFDR-UHFFFAOYSA-N

SMILES

CC1=C(C(=NS1)C2=CC=CC=C2)O

Canonical SMILES

CC1=C(C(=NS1)C2=CC=CC=C2)O

synonyms

5-Methyl-3-phenylisothiazol-4-ol

Origin of Product

United States

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